molecular formula C9H5BrFNO B8655765 7-Bromo-6-fluoroisoquinoline 2-oxide CAS No. 923022-41-7

7-Bromo-6-fluoroisoquinoline 2-oxide

Cat. No.: B8655765
CAS No.: 923022-41-7
M. Wt: 242.04 g/mol
InChI Key: KNBITWKHOQIYDQ-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoroisoquinoline 2-Oxide is a specialized heterocyclic building block designed for advanced research and development. Its molecular structure, incorporating both bromo and fluoro substituents on the isoquinoline core, along with the N-oxide functionalization, makes it a valuable intermediate in medicinal chemistry and drug discovery programs . This compound is particularly useful for constructing complex molecules aimed at new therapeutic targets. Isoquinoline derivatives are known to be key structural motifs in bioactive molecules, including inhibitors of enzymes like Rho-kinase, which is a target for the treatment of diseases mediated by its phosphorylation activity . The presence of halogen atoms at specific positions on the ring allows for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to efficiently create diverse chemical libraries for screening . This compound is offered exclusively for research purposes and is an essential tool for scientists working in life sciences, organic synthesis, and material science.

Properties

CAS No.

923022-41-7

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

7-bromo-6-fluoro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C9H5BrFNO/c10-8-3-7-5-12(13)2-1-6(7)4-9(8)11/h1-5H

InChI Key

KNBITWKHOQIYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC2=CC(=C(C=C21)F)Br)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 7-bromo-6-fluoroisoquinoline 2-oxide and related compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features
This compound Br (C7), F (C6), O (C2) C₉H₅BrFNO ~258.0 (estimated) Oxide group enhances polarity; potential for hydrogen bonding
4-Bromo-7-chloro-6-fluoroisoquinoline Br (C4), Cl (C7), F (C6) C₉H₄BrClFN 285.4 (estimated) Trihalogenated structure; higher molecular weight due to chlorine substitution
7-Bromo-6-fluoro-1-methoxyisoquinoline Br (C7), F (C6), OCH₃ (C1) C₁₀H₇BrFNO 256.07 Methoxy group at C1 increases steric bulk; lower polarity compared to oxide
Key Observations:
  • Substituent Effects: The position of halogens significantly impacts electronic properties. For example, bromine at C7 (target compound) vs. The oxide group at C2 in the target compound introduces polarity and hydrogen-bonding capability, which is absent in the methoxy derivative at C1 .
  • Molecular Weight: The chlorine-substituted analog (4-bromo-7-chloro-6-fluoroisoquinoline) has the highest molecular weight (285.4), while the methoxy variant is lighter (256.07) due to the absence of chlorine .

Q & A

Q. What are the recommended synthetic routes for 7-bromo-6-fluoroisoquinoline 2-oxide, and how can reaction conditions be optimized?

  • Methodological Answer : Bromination and fluorination of isoquinoline derivatives often employ halogenating agents (e.g., Br₂, NBS) in inert solvents (CH₂Cl₂ or CHCl₃) under controlled temperatures. For example, bromination of triazine oxides using Br₂ with Et₃N or K₂CO₃ as a base achieved 65–80% yields . Adapting this to isoquinoline systems requires optimizing stoichiometry (e.g., 2:1 Br₂:substrate ratio) and reaction time (2–48 hours) to minimize side products. Purification via column chromatography (silica/alumina) with CHCl₃/EtOH eluents is critical .

Q. How should researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., bromine deshielding effects) and mass spectrometry (HRMS) for molecular ion confirmation. Purity (>95%) should be validated via HPLC with a C18 column and UV detection at 254 nm. For crystalline samples, X-ray diffraction resolves ambiguities in oxide positioning .

Q. What solvent systems are optimal for handling this compound in experimental settings?

  • Methodological Answer : The compound’s solubility is higher in polar aprotic solvents (DMF, DMSO) but moderate in CHCl₃ or THF. Pre-saturate solvents with nitrogen to prevent oxidation of the 2-oxide group. Avoid aqueous buffers unless stability under acidic/basic conditions is confirmed .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways or stability of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model electrophilic aromatic substitution trends, focusing on bromine/fluorine electronic effects. Compare activation energies for competing pathways (e.g., para vs. meta bromination). Molecular dynamics simulations (AMBER) can predict thermal stability and degradation products .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from tautomerism or paramagnetic impurities. Conduct variable-temperature NMR to identify dynamic processes. Use 2D NMR (COSY, NOESY) to confirm coupling networks. Cross-validate with alternative techniques like IR spectroscopy (C=O stretch for 2-oxide at ~1680 cm⁻¹) .

Q. How do substituents (Br, F, 2-oxide) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine enhances electron-withdrawing effects, stabilizing intermediates. The 2-oxide group may require protection (e.g., silylation) to prevent nucleophilic attack. Test reactivity under Pd(PPh₃)₄ catalysis with arylboronic acids in THF/Na₂CO₃ at 80°C .

Q. What are the key stability considerations for long-term storage of this compound?

  • Methodological Answer : Store under argon at –20°C in amber vials to prevent photodegradation. Monitor for bromide ion formation (silver nitrate test) or oxide reduction (TLC spot changes). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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